molecular formula C19H18ClN3O B588004 N-Nitroso Desloratadine CAS No. 1246819-22-6

N-Nitroso Desloratadine

Cat. No.: B588004
CAS No.: 1246819-22-6
M. Wt: 339.8 g/mol
InChI Key: BLGRQBLVAJWKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso Desloratadine is a derivative of Desloratadine, a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic conditions such as rhinitis and urticaria. The nitroso group in this compound is formed by the reaction of nitrites with secondary amines under specific conditions . This compound is part of a broader class of N-nitroso compounds, which have been studied for their potential genotoxic and carcinogenic properties .

Mechanism of Action

The mechanism of action of Desloratadine, the parent compound of N-Nitroso Desloratadine, involves blocking the effects of histamine . It competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle .

Safety and Hazards

N-Nitroso Desloratadine is a highly toxic organic compound and a suspected human carcinogen . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Future Directions

The unexpected presence of nitrosamines in drug products has led to recalls and has shown that pharmaceutical companies and regulatory agencies did not focus on these substances in the past during drug development . This has led to the implementation of procedures in preapproval drug development and postapproval risk assessment to prevent unexpected findings in the future . The FDA has issued a final guidance on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso Desloratadine can be synthesized through the nitrosation of Desloratadine. The process typically involves the reaction of Desloratadine with nitrous acid or nitrite salts in an acidic medium. The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products .

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reaction vessels and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso Desloratadine primarily undergoes nitrosation reactions. It can also participate in substitution reactions where the nitroso group can be replaced by other functional groups under specific conditions .

Common Reagents and Conditions:

    Nitrosation: Nitrous acid or nitrite salts in an acidic medium.

    Substitution: Various nucleophiles can be used to replace the nitroso group, depending on the desired product.

Major Products: The major product of the nitrosation reaction is this compound itself. Substitution reactions can yield a variety of derivatives depending on the nucleophile used .

Comparison with Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosopiperidine

Comparison: N-Nitroso Desloratadine is unique due to its derivation from Desloratadine, a widely used antihistamine. Unlike other nitrosamines, it is specifically studied in the context of pharmaceutical impurities and their safety profiles . Its structure, which includes a tricyclic antihistamine core, distinguishes it from simpler nitrosamines like NDMA and NDEA .

Properties

IUPAC Name

13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-23(22-24)11-8-13/h1-2,5-6,9,12H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGRQBLVAJWKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)N=O)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858203
Record name 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-22-6
Record name 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.